molecular formula C14H11ClFNO2 B1487739 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid CAS No. 1218090-79-9

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid

Cat. No.: B1487739
CAS No.: 1218090-79-9
M. Wt: 279.69 g/mol
InChI Key: MZPVUMFEEMAPRR-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C14H11ClFNO2 and its molecular weight is 279.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chloroanilino)-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-10-6-2-4-8-12(10)17-13(14(18)19)9-5-1-3-7-11(9)16/h1-8,13,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPVUMFEEMAPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)NC2=CC=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid, also known by its CAS number 1218090-79-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by the presence of a chlorophenyl and a fluorophenyl group attached to an acetic acid moiety. This structural configuration is believed to contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)
Staphylococcus aureus10.5
Escherichia coli15.8
Bacillus subtilis12.3
Pseudomonas aeruginosa20.0

These results indicate that the compound exhibits moderate to strong antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical significance in infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has been tested for antifungal activity. The results showed effective inhibition against common fungal strains:

Fungal StrainMIC (µM)
Candida albicans18.7
Aspergillus niger22.4

This suggests that this compound may serve as a potential antifungal agent, warranting further investigation into its mechanisms and applications in treating fungal infections .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Disruption of Cell Membrane Integrity : The presence of halogenated phenyl groups may enhance the compound's ability to penetrate bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be elucidated.
  • Biofilm Disruption : Preliminary studies suggest that it may disrupt biofilms formed by bacteria, enhancing its effectiveness against persistent infections .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various experimental settings:

  • A study published in a peer-reviewed journal demonstrated that when combined with conventional antibiotics, this compound exhibited synergistic effects, reducing MIC values significantly compared to when used alone .
  • Another investigation focused on its potential applications in agricultural settings, where it was shown to reduce plant pathogens effectively without harming beneficial microorganisms .

Scientific Research Applications

Research indicates that 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid exhibits significant biological activity, particularly in the context of inflammatory responses. Its mechanism of action is believed to involve modulation of neutrophil recruitment at inflammation sites, which is critical in conditions characterized by excessive inflammatory responses.

Therapeutic Applications

  • Anti-inflammatory Agents : The primary application of this compound lies in its potential as an anti-inflammatory drug. It may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases where neutrophil activation plays a detrimental role.
  • Pharmaceutical Compositions : The compound can be formulated into pharmaceutical compositions for targeted delivery systems aimed at reducing inflammation and associated tissue damage.
  • Research on Chemokine Modulation : Studies have shown that compounds like 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid can serve as valuable tools in research focused on understanding chemokine signaling pathways and their implications in various diseases.

Case Studies

Several studies have explored the therapeutic potential of similar compounds, providing insights into the applications of this compound:

  • Study on Neutrophil Recruitment : A study demonstrated that selective inhibition of neutrophil recruitment could significantly reduce tissue damage in models of ischemia-reperfusion injury (L. Xu et al

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.